Sophoricoside

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Sophoricoside se puede sintetizar mediante procesos de biotransformación. Un método de este tipo implica el uso de enzimas microbianas, específicamente β-glucosidasa, que hidroliza el this compound en genisteína . Este proceso es eficiente y rentable, lo que lo hace adecuado para la producción a gran escala.

Métodos de producción industrial

En entornos industriales, el this compound se extrae típicamente de los frutos secos de Styphnolobium japonicum utilizando métodos de extracción con solventes. El compuesto extraído se purifica luego mediante técnicas cromatográficas para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El Sophoricoside se somete a diversas reacciones químicas, que incluyen:

Hidrólisis: Esta reacción implica la escisión del enlace glucosídico, lo que resulta en la formación de genisteína.

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Cardiovascular Health

Mechanism of Action : Sophoricoside has been shown to ameliorate cardiac hypertrophy by activating the AMP-activated protein kinase (AMPK) pathway. In a study involving transverse aortic coarctation-induced heart dysfunction in mice, this compound treatment led to a significant reduction in cardiomyocyte hypertrophy and fibrosis. The protective effects were linked to the activation of the AMPK/mTORC1-autophagy cascade, which is crucial in cellular stress responses and metabolism .

Key Findings :

- Reduction in Heart Dysfunction : this compound significantly mitigated TAC-induced heart dysfunction and cardiomyocyte enlargement.

- Potential Therapeutic Use : The findings suggest that this compound could be a promising candidate for treating pathological cardiac hypertrophy and heart failure .

Osteoporosis Management

Anti-Osteoporotic Effects : this compound exhibits potential as an anti-osteoporotic agent. In a study using ovariectomized rats, which serve as a model for postmenopausal osteoporosis, this compound administration resulted in a dose-dependent increase in serum alkaline phosphatase and osteocalcin levels—biomarkers associated with bone formation. The compound also significantly decreased serum acid phosphatase levels, indicating reduced bone resorption .

Key Findings :

- Bone Density Improvement : Histological analysis showed that this compound treatment led to thicker bony trabeculae compared to untreated controls.

- Mechanism of Action : The osteoprotective effects may be attributed to either direct action or the hydrolysis product genistein formed during metabolism .

Anti-Inflammatory Properties

Atopic Dermatitis and Allergic Reactions : this compound has demonstrated efficacy in reducing symptoms of atopic dermatitis and other inflammatory conditions. In murine models, it significantly alleviated scratching behaviors induced by histamine and reduced inflammation associated with DNCB-induced atopic dermatitis .

Key Findings :

- Cytokine Production Inhibition : The compound inhibited the production of inflammatory cytokines and activated nuclear factor-κB (NF-κB) pathways, which are critical in mediating inflammatory responses .

- Potential for Broader Applications : These findings suggest that this compound could be beneficial in treating various allergic and inflammatory disorders.

Weight Management

Body Weight Reduction : Research indicates that this compound may aid in weight management by reducing body weight and fat accumulation. In studies involving high-fat diet-induced obesity models, administration of this compound resulted in significant reductions in body weight and adipocyte proliferation .

Key Findings :

- Efficacy Compared to Other Compounds : this compound was found to be more effective than structurally similar compounds in reducing body fat.

- Mechanism of Action : The exact mechanisms remain under investigation but may involve modulation of metabolic pathways related to fat storage and energy expenditure .

Summary Table of Applications

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Cardiovascular Health | Ameliorates cardiac hypertrophy | Activates AMPK/mTORC1-autophagy |

| Osteoporosis Management | Increases bone density and reduces resorption | Enhances osteogenic markers; possible genistein effect |

| Anti-inflammatory Effects | Reduces atopic dermatitis symptoms | Inhibits cytokine production; affects NF-κB activation |

| Weight Management | Reduces body weight and fat accumulation | Modulates metabolic pathways |

Mecanismo De Acción

El Sophoricoside ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas inflamatorias y la activación del factor nuclear-κB (NF-κB) y la caspasa-1.

Anticancerígeno: Induce la apoptosis en las células cancerosas mediante la modulación de las vías de señalización.

Inmunosupresor: Suprime la respuesta inmunitaria al inhibir la activación de las células inmunitarias.

Comparación Con Compuestos Similares

Compuestos similares

Genisteína: Un aglicón de isoflavona que comparte propiedades farmacológicas similares con el Sophoricoside.

Daidzeína: Otra isoflavona con actividades biológicas comparables.

Singularidad

El this compound es único debido a su estructura glucosídica, que influye en su solubilidad y biodisponibilidad. A diferencia de sus contrapartes aglicón, el this compound es más soluble en agua, lo que facilita su formulación en varios productos farmacéuticos .

Actividad Biológica

Sophoricoside, a bioactive compound derived from Sophora japonica, has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, antioxidant, estrogenic, and anti-diabetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an isoflavonoid glycoside that is metabolized into genistein in vivo, which is believed to be responsible for many of its pharmacological effects. The compound exhibits its activity through various mechanisms, including modulation of inflammatory pathways and metabolic processes.

Key Mechanisms:

- Inhibition of NF-κB Activation : this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in mast cells, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to stimuli like PMACI .

- AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This activation leads to decreased lipogenesis and increased glucose uptake in hepatic and muscle cells .

- Enzyme Inhibition : this compound inhibits α-glucosidase and α-amylase activities, which are critical for carbohydrate digestion, thus contributing to its anti-diabetic effects .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been extensively studied. In vitro experiments demonstrated that it significantly downregulated the production of inflammatory cytokines in mast cells. The compound inhibited caspase-1 activation, which is pivotal in the inflammatory response .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress. This activity is essential for protecting cells from damage caused by free radicals .

Estrogenic Activity

In studies involving estrogen-dependent cell lines, this compound exhibited significant estrogenic activity, promoting cell proliferation and demonstrating potential applications in managing osteoporosis .

Metabolic Effects

This compound has been shown to modulate lipogenesis and enhance glucose consumption in HepG2 cells. The compound effectively reduced lipid accumulation by downregulating key transcription factors involved in lipid synthesis .

Case Studies

- Asthma Management : A study investigated the effects of this compound on allergic asthma models. It was found to significantly reduce IL-5 levels, suggesting its potential as a therapeutic agent for asthma management .

- Osteoporosis Treatment : In ovariectomized rats, this compound improved bone mechanical strength and increased osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OCN), indicating its role in bone health maintenance .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased levels of TNF-α, IL-6, IL-8 | Inhibition of NF-κB activation |

| Antioxidant | Reduced oxidative stress | Scavenging free radicals |

| Estrogenic | Increased cell proliferation | Estrogen receptor activation |

| Lipid-lowering | Decreased lipid accumulation | AMPK activation |

Research Findings

- Inflammatory Cytokine Production : this compound inhibited TNF-α production by approximately 31% at a concentration of 50 µM in mast cells stimulated with PMACI .

- Glucose Uptake Enhancement : The compound increased glucose uptake in C2C12 myotubes, indicating its potential utility in managing diabetes .

- Inhibition of Digestive Enzymes : IC50 values for α-glucosidase were reported at 13.4 µM from S. cerevisiae, demonstrating potent enzyme inhibition capabilities .

Propiedades

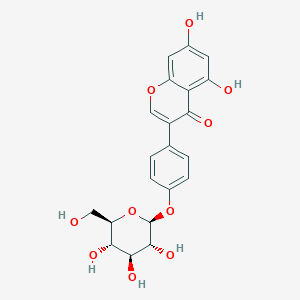

IUPAC Name |

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJFLLIDGZEP-CMWLGVBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017840 | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-95-4 | |

| Record name | Sophoricoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.